molecular formula C7H15N3O2 B14527401 (2S)-1-azido-5-methylhexane-2,5-diol CAS No. 62396-84-3

(2S)-1-azido-5-methylhexane-2,5-diol

Cat. No.: B14527401
CAS No.: 62396-84-3
M. Wt: 173.21 g/mol
InChI Key: WCAYMBMLCRYGSG-LURJTMIESA-N
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Description

(2S)-1-azido-5-methylhexane-2,5-diol is an organic compound with a unique structure that includes an azido group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-azido-5-methylhexane-2,5-diol typically involves the introduction of the azido group into a suitable precursor. One common method is the nucleophilic substitution reaction where an alkyl halide is reacted with sodium azide. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions. The process would be optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-azido-5-methylhexane-2,5-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The azido group can be reduced to an amine group.

    Substitution: The azido group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Sodium azide (NaN3) is commonly used for introducing the azido group.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Various azido derivatives.

Scientific Research Applications

(2S)-1-azido-5-methylhexane-2,5-diol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-azido-5-methylhexane-2,5-diol involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-azido-5-methylhexane-2,5-diol: shares similarities with other azido alcohols and azido diols.

    This compound: can be compared to compounds like 1-azido-2-propanol and 1-azido-3-butanol.

Uniqueness

  • The presence of both azido and hydroxyl groups in this compound makes it a versatile compound for various chemical reactions.
  • Its stereochemistry (2S) adds another layer of specificity in its interactions and applications.

Properties

CAS No.

62396-84-3

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

IUPAC Name

(2S)-1-azido-5-methylhexane-2,5-diol

InChI

InChI=1S/C7H15N3O2/c1-7(2,12)4-3-6(11)5-9-10-8/h6,11-12H,3-5H2,1-2H3/t6-/m0/s1

InChI Key

WCAYMBMLCRYGSG-LURJTMIESA-N

Isomeric SMILES

CC(C)(CC[C@@H](CN=[N+]=[N-])O)O

Canonical SMILES

CC(C)(CCC(CN=[N+]=[N-])O)O

Origin of Product

United States

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